Cas no 1654-67-7 (Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)-)

Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)- 化学的及び物理的性質
名前と識別子
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- Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)-
- (1R,2R)-2-Hydroxy-cyclohexanecarboxylic acid
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- インチ: 1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
- InChIKey: SNKAANHOVFZAMR-PHDIDXHHSA-N
- ほほえんだ: [C@@H]1(C(O)=O)CCCC[C@H]1O
Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6986717-0.1g |
(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid |
1654-67-7 | 95.0% | 0.1g |
$470.0 | 2025-03-21 | |
Enamine | EN300-6986717-1.0g |
(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid |
1654-67-7 | 95.0% | 1.0g |
$1357.0 | 2025-03-21 | |
Enamine | EN300-6986717-5.0g |
(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid |
1654-67-7 | 95.0% | 5.0g |
$3935.0 | 2025-03-21 | |
Enamine | EN300-6986717-10.0g |
(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid |
1654-67-7 | 95.0% | 10.0g |
$5837.0 | 2025-03-21 | |
1PlusChem | 1P0292ZP-5g |
(1R,2R)-2-hydroxycyclohexane-1-carboxylicacid |
1654-67-7 | 95% | 5g |
$4926.00 | 2024-06-19 | |
1PlusChem | 1P0292ZP-10g |
(1R,2R)-2-hydroxycyclohexane-1-carboxylicacid |
1654-67-7 | 95% | 10g |
$7277.00 | 2024-06-19 | |
1PlusChem | 1P0292ZP-250mg |
(1R,2R)-2-hydroxycyclohexane-1-carboxylicacid |
1654-67-7 | 95% | 250mg |
$893.00 | 2024-06-19 | |
1PlusChem | 1P0292ZP-50mg |
(1R,2R)-2-hydroxycyclohexane-1-carboxylicacid |
1654-67-7 | 95% | 50mg |
$452.00 | 2024-06-19 | |
Aaron | AR029381-100mg |
(1R,2R)-2-hydroxycyclohexane-1-carboxylicacid |
1654-67-7 | 95% | 100mg |
$672.00 | 2023-12-15 | |
1PlusChem | 1P0292ZP-2.5g |
(1R,2R)-2-hydroxycyclohexane-1-carboxylicacid |
1654-67-7 | 95% | 2.5g |
$3350.00 | 2024-06-19 |
Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)- 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)-に関する追加情報
Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)- (CAS No. 1654-67-7): A Comprehensive Overview
Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)- (CAS No. 1654-67-7) is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound, commonly known as (1R,2R)-2-Hydroxycyclohexanecarboxylic acid, is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
The (1R,2R)-2-Hydroxycyclohexanecarboxylic acid molecule features a cyclohexane ring with a carboxylic acid group and a hydroxyl group attached at the 1 and 2 positions, respectively. The (1R,2R) configuration imparts chirality to the molecule, which is crucial for its biological activity and selectivity in various chemical reactions. The chirality of this compound makes it an essential building block in the synthesis of enantiomerically pure drugs, which are often more effective and have fewer side effects compared to their racemic counterparts.
Recent advancements in asymmetric synthesis have significantly enhanced the efficiency and yield of producing (1R,2R)-2-Hydroxycyclohexanecarboxylic acid. Techniques such as catalytic asymmetric hydrogenation and enantioselective organocatalysis have been developed to produce this compound with high enantiomeric purity. These methods not only improve the overall yield but also reduce the environmental impact by minimizing waste and energy consumption.
In the pharmaceutical industry, (1R,2R)-2-Hydroxycyclohexanecarboxylic acid has been utilized in the development of several drugs. One notable example is its use as an intermediate in the synthesis of Atorvastatin, a widely prescribed statin for lowering cholesterol levels. The chiral nature of (1R,2R)-2-Hydroxycyclohexanecarboxylic acid ensures that the final drug product has the desired enantiomeric purity, which is critical for its efficacy and safety.
Research into the biological activities of (1R,2R)-2-Hydroxycyclohexanecarboxylic acid has also revealed its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that (1R,2R)-2-Hydroxycyclohexanecarboxylic acid could be a valuable lead compound for developing new anti-inflammatory drugs.
Furthermore, (1R,2R)-2-Hydroxycyclohexanecarboxylic acid has been explored for its potential in cancer research. Preliminary studies have indicated that this compound can induce apoptosis in certain cancer cell lines while sparing normal cells. This selective cytotoxicity makes it an attractive candidate for further investigation as a potential anticancer agent.
The physical and chemical properties of (1R,2R)-2-Hydroxycyclohexanecarboxylic acid are well-documented. It is a white crystalline solid with a melting point of approximately 98°C. The compound is soluble in common organic solvents such as ethanol and acetone but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification processes.
In conclusion, Cyclohexanecarboxylic acid, 2-hydroxy-, (1R,2R)- (CAS No. 1654-67-7) is a versatile and important compound with significant applications in organic chemistry and pharmaceutical research. Its unique chiral structure and biological activities make it an invaluable resource for developing new drugs and therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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